molecular formula C22H32N2O8S B6486486 ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate; oxalic acid CAS No. 1051924-45-8

ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate; oxalic acid

Cat. No.: B6486486
CAS No.: 1051924-45-8
M. Wt: 484.6 g/mol
InChI Key: BKRBOOBLBURKGY-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate; oxalic acid is a useful research compound. Its molecular formula is C22H32N2O8S and its molecular weight is 484.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 484.18793716 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate; oxalic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclohepta[b]thiophene core with an acetamido group and a morpholine moiety. Its molecular formula is C24H32N2O4SC_{24}H_{32}N_{2}O_{4}S with a molecular weight of 444.59 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds containing thiophene derivatives often exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound under discussion has shown promising results in various assays.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate against several cancer cell lines. The following table summarizes the findings:

Cell Line IC50 (μM) Activity
HeLa29High cytotoxicity
MCF-773Moderate cytotoxicity
A54945Moderate cytotoxicity

These results indicate that the compound exhibits significant cytotoxicity against cervical (HeLa) and breast (MCF-7) cancer cells.

The mechanism by which this compound exerts its cytotoxic effects may involve the induction of apoptosis in cancer cells. Studies suggest that the thiophene scaffold plays a crucial role in disrupting cellular functions and triggering apoptotic pathways. In particular, compounds with similar structures have been shown to inhibit key signaling pathways associated with cell survival and proliferation.

Case Studies

  • Case Study: HeLa Cell Line
    • In a study evaluating various derivatives of thiophene compounds, ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate demonstrated an IC50 value of 29 μM against HeLa cells. This suggests a strong potential for development as an anticancer agent.
  • Case Study: MCF-7 Cell Line
    • Another study reported that this compound exhibited moderate activity against MCF-7 cells with an IC50 of 73 μM. This indicates that while it may not be as potent as against HeLa cells, it still holds promise for breast cancer treatment.

Properties

IUPAC Name

ethyl 2-[[2-(2,6-dimethylmorpholin-4-yl)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4S.C2H2O4/c1-4-25-20(24)18-15-8-6-5-7-9-16(15)27-19(18)21-17(23)12-22-10-13(2)26-14(3)11-22;3-1(4)2(5)6/h13-14H,4-12H2,1-3H3,(H,21,23);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRBOOBLBURKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CN3CC(OC(C3)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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